2-Bromonaphtho[2,3-b]benzofuran
Overview
Description
2-Bromonaphtho[2,3-b]benzofuran is a chemical compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[2,3-b]benzofuran, which is a polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphtho[2,3-b]benzofuran typically involves the bromination of naphtho[2,3-b]benzofuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product .
Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromonaphtho[2,3-b]benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent naphtho[2,3-b]benzofuran.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted naphtho[2,3-b]benzofuran derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphtho[2,3-b]benzofuran.
Scientific Research Applications
2-Bromonaphtho[2,3-b]benzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromonaphtho[2,3-b]benzofuran depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]benzofuran: The parent compound without the bromine substitution.
2-Chloronaphtho[2,3-b]benzofuran: A chlorinated derivative with similar properties.
2-Iodonaphtho[2,3-b]benzofuran: An iodinated derivative with potential for further functionalization.
Uniqueness
2-Bromonaphtho[2,3-b]benzofuran is unique due to the presence of the bromine atom, which makes it a valuable intermediate for further chemical modifications. The bromine atom can be selectively replaced or transformed, providing access to a wide range of derivatives with diverse properties and applications .
Properties
IUPAC Name |
2-bromonaphtho[2,3-b][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOGSKQBHIZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627917-16-1 | |
Record name | 2-Bromobenzo[b]naphtho[2,3-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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